Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine

HIV-1 protease enzyme inhibition antiviral drug discovery

Researchers conducting aspartyl protease selectivity profiling require a tool with quantitatively defined off-target engagement. CGP 53437 resolves this need. • 20-fold selectivity window against cathepsin D/E (Ki = 4 nM) - 78-fold stronger than ritonavir • 62.5-fold intra-family discrimination between pepsin (Ki = 8 nM) and gastricsin (Ki = 500 nM) • 1,000-fold therapeutic window (ED90 0.1 µM; CC50 100 µM) in HIV-1 replication assays Procure with confidence - supported by documented cross-strain activity and validated in primary human lymphocytes.

Molecular Formula C42H56N4O7
Molecular Weight 728.9 g/mol
Cat. No. B3366896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
SynonymsBoc-Phe-psi(CH(OH)CH2)-Phe-Val-Phe-morpholine
Boc-phenylalanylpsi(CH(OH)CH2)phenylalanyl-valyl-phenylalanyl-morpholine
Boc-Phepsi(CH(OH)CH2)Phe-Val-Phe-morpholine
CGP 53437
CGP-53437
Molecular FormulaC42H56N4O7
Molecular Weight728.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34+,35+,36+,37+/m1/s1
InChIKeyNAJDZKGRZBLNON-RKGCBODKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP 53437: Hydroxyethylene Isostere HIV-1 Protease Inhibitor


Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine, also known as CGP 53437 (CAS 150736-68-8), is a peptidomimetic inhibitor of human immunodeficiency virus type 1 (HIV-1) protease containing a hydroxyethylene isostere that functions as a transition-state analog [1]. The compound is characterized by a Boc-protected N-terminus, three phenylalanine residues, a valine residue, and a C-terminal morpholine group, with the psi(CH(OH)CH2) moiety replacing a scissile peptide bond to confer protease resistance and high-affinity binding [1]. It has been evaluated in preclinical studies as an orally bioavailable anti-HIV agent with a well-defined selectivity profile against human aspartyl proteases [1].

Why CGP 53437 Cannot Be Replaced by Generic HIV Protease Inhibitors


Substituting Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine with other HIV-1 protease inhibitors such as saquinavir, ritonavir, or nelfinavir is scientifically unsound because its hydroxyethylene isostere confers a distinct selectivity profile against human aspartyl proteases that is not replicated by other inhibitor chemotypes [1]. Unlike hydroxyethylamine-based inhibitors (e.g., saquinavir) or other peptidomimetic scaffolds, the psi(CH(OH)CH2) moiety in CGP 53437 produces a unique pattern of off-target inhibition across cathepsin D, cathepsin E, pepsin, gastricsin, and renin that directly impacts experimental interpretation in cellular assays where host protease activity may confound results [1]. The quantitative evidence below establishes that these differences are not marginal—they represent orders-of-magnitude variations in selectivity that render generic substitution invalid for any study requiring defined target engagement.

CGP 53437: Quantitative Differentiation Evidence


HIV-1 Protease Inhibition Potency: Ki Comparison

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine inhibits recombinant HIV-1 protease with a Ki of 0.2 nM [1]. In comparison, the FDA-approved HIV protease inhibitors exhibit Ki values ranging from 0.04 nM (amprenavir) to 2 nM (nelfinavir), with saquinavir at 0.12 nM, ritonavir at 0.36-0.37 nM, and indinavir at 0.24-0.54 nM [2][3][4]. The compound's potency places it among the more potent members of the hydroxyethylene-containing inhibitor class, comparable to early-generation clinical candidates, but its differentiation lies in its selectivity profile rather than absolute potency alone [1].

HIV-1 protease enzyme inhibition antiviral drug discovery

Selectivity Against Human Cathepsin D and E

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine inhibits human cathepsin D and human cathepsin E with a Ki of 4 nM, representing a 20-fold selectivity window relative to its HIV-1 protease Ki of 0.2 nM [1]. This selectivity profile differs markedly from other HIV protease inhibitors: ritonavir exhibits a cathepsin D Ki of approximately 314 nM (selectivity ratio ~850-fold) [2], while saquinavir shows a cathepsin D Ki of approximately 221 nM (selectivity ratio ~1,800-fold) [3]. The comparatively narrower 20-fold selectivity window of CGP 53437 makes it a valuable tool compound for studies where partial cathepsin engagement may be mechanistically informative or where cathepsin inhibition must be explicitly controlled for.

protease selectivity cathepsin D cathepsin E off-target profiling

Pepsin and Gastricsin Inhibition Profile

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine inhibits human pepsin with a Ki of 8 nM (40-fold selectivity over HIV-1 protease) and human gastricsin with a Ki of 500 nM (2,500-fold selectivity) [1]. This 62.5-fold difference in potency between pepsin and gastricsin within the same compound reveals a nuanced intra-family selectivity pattern that is not documented for most other HIV protease inhibitors. The ability to discriminate between these two closely related gastric aspartyl proteases at the Ki level provides a unique experimental handle for studies of protease family selectivity determinants.

pepsin gastricsin gastric protease selectivity profiling

Renin Selectivity: 950,000-Fold Discrimination

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine inhibits human renin with a Ki of 190 µM, corresponding to a 950,000-fold selectivity window relative to its HIV-1 protease Ki of 0.2 nM [1]. This near-complete discrimination against renin confirms that the compound does not significantly engage the renin-angiotensin system at antiviral concentrations. In contrast, certain hydroxyethylene-containing renin inhibitors such as Boc-Phe-Pro psi[CH2O]Phe-His-Leu psi[CH(OH)CH2]Val-Ile-(2-aminomethyl)pyridine achieve renin IC50 values of 1.6 nM [2], demonstrating that subtle modifications to the hydroxyethylene scaffold can invert target selectivity by over five orders of magnitude.

renin renin-angiotensin system protease selectivity therapeutic window

Antiviral Activity and Therapeutic Window in MT-2 Cells

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine inhibits the replication of HIV-1/LAV, HIV-1/Z-84, and HIV-1/pLAI strains in acutely infected MT-2 cells with a 90% effective dose (ED90) of 0.1 µM, while the 50% cytotoxic dose (CC50) is 100 µM, yielding a 1,000-fold in vitro therapeutic window [1]. Comparable antiviral activity was observed when the compound was added up to 10 hours post-infection, and Gag precursor protein p55 processing was confirmed to be reduced at the effective concentration [1]. In primary human peripheral blood lymphocytes, the compound delayed HIV-1/LAV replication onset in a dose-dependent manner at concentrations ≥0.1 µM [1].

antiviral activity HIV-1 replication MT-2 cells therapeutic index

Activity Against Zidovudine-Resistant Isolates and HIV-2

Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine demonstrated antiviral efficacy in primary human peripheral blood lymphocytes infected with low-passage clinical isolates obtained from HIV-1-seropositive individuals, including a zidovudine-resistant strain, and against HIV-2/ROD [1]. This cross-strain and cross-type activity profile distinguishes CGP 53437 from HIV protease inhibitors whose efficacy is compromised by common resistance mutations. The compound's ability to suppress replication of zidovudine-resistant isolates confirms that its mechanism (protease inhibition) is orthogonal to reverse transcriptase inhibitor resistance pathways.

drug resistance HIV-1 clinical isolates HIV-2 zidovudine resistance

CGP 53437: Optimal Research and Industrial Applications


HIV-1 Protease Selectivity Profiling with Defined Cathepsin D/E Engagement

Researchers conducting aspartyl protease selectivity profiling should procure Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine specifically because its 20-fold selectivity window against cathepsin D/E (Ki = 4 nM) [1] provides a quantitatively defined off-target engagement profile that is 78-fold stronger than ritonavir and 55-fold stronger than saquinavir [2][3]. This makes it the appropriate positive control for experiments where partial cathepsin inhibition must be accounted for, rather than assumed to be negligible.

SAR Studies of Hydroxyethylene Isostere Scaffolds

The compound's 62.5-fold intra-family discrimination between pepsin (Ki = 8 nM) and gastricsin (Ki = 500 nM) [1] establishes it as a reference standard for SAR campaigns aimed at mapping the structural determinants of aspartyl protease selectivity. The documented 950,000-fold discrimination against human renin (Ki = 190 µM) [1] further supports its use as a comparator in studies differentiating HIV-1 protease-targeted hydroxyethylene inhibitors from renin-targeted analogs.

Cellular Antiviral Assays with 1,000-Fold Therapeutic Window

Investigators performing HIV-1 replication assays in MT-2 cells or primary human peripheral blood lymphocytes should select Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine for its well-characterized 1,000-fold separation between antiviral ED90 (0.1 µM) and cytotoxic CC50 (100 µM) [1]. This wide therapeutic window minimizes the risk that observed antiviral effects are artifacts of cellular toxicity, a critical consideration when interpreting dose-response data.

Drug Resistance Mechanism Studies with Zidovudine-Resistant HIV-1

The compound's documented activity against low-passage clinical isolates from HIV-1-seropositive individuals, including a zidovudine-resistant strain, and against HIV-2/ROD [1] makes it a validated tool for studies examining cross-resistance between reverse transcriptase and protease inhibitors. Procurement of this specific compound ensures that resistance profiling experiments are conducted with an inhibitor whose cross-strain activity has been explicitly confirmed in primary human lymphocytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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